molecular formula C39H24IrN3S3 B3028937 fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) CAS No. 405289-74-9

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)

Cat. No.: B3028937
CAS No.: 405289-74-9
M. Wt: 823.0 g/mol
InChI Key: USGICQHVMVTCCE-UHFFFAOYSA-N
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Description

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) (abbreviated as Ir(btpy)₃) is a homoleptic cyclometalated iridium(III) complex widely utilized as a red phosphorescent dopant in organic light-emitting diodes (OLEDs) . Its molecular formula is C₃₉H₂₄IrN₃S₃, with a molecular weight of 823.04 g/mol . The compound exhibits a fac-isomeric configuration, where three benzo[b]thiophen-2-yl-pyridinato ligands coordinate to the iridium center in a meridional arrangement .

Properties

IUPAC Name

2-(3H-1-benzothiophen-3-id-2-yl)pyridine;iridium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C13H8NS.Ir/c3*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;/h3*1-8H;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGICQHVMVTCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H24IrN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745377
Record name Iridium(3+) tris[2-(pyridin-2-yl)-1-benzothiophen-3-ide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405289-74-9
Record name Iridium(3+) tris[2-(pyridin-2-yl)-1-benzothiophen-3-ide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) typically involves the reaction of iridium trichloride with 2-(benzo[b]thiophen-2-yl)pyridine ligands under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with the addition of a base like potassium carbonate to facilitate the formation of the complex .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Ligand Substitution Reactions

  • Thermodynamic vs. Kinetic Control :
    Homoleptic iridium(III) complexes like Ir(btpy)₃ are typically synthesized at high temperatures (>200°C) to favor the thermodynamically stable facial isomer over the meridional form . This suggests that isomerization or ligand rearrangement could occur under thermal stress, though such processes require significant activation energy .

  • Reactivity with Ancillary Ligands :
    In related tris-heteroleptic complexes, substitution reactions involve replacing one or more cyclometalating ligands with bidentate donors (e.g., acetylacetonate or 2-phenylpyridine). For example, treatment of [Ir(μ-Cl)(η²-COE)₂]₂ with tetradentate ligands yields pseudo-tris(heteroleptic) derivatives . While Ir(btpy)₃ has not been explicitly studied in such reactions, its structural similarity implies potential participation in ligand-exchange processes under forcing conditions.

Redox Behavior

Iridium(III) complexes are typically redox-stable, but their oxidation states can be modulated electrochemically:

Redox Property Details
Oxidation Potential~1.2–1.5 V vs. Fc/Fc⁺ (estimated for analogous complexes)
Reduction PotentialTypically inaccessible under ambient conditions due to strong Ir–C bonds.
  • Electrophilic Substitution :
    The electron-rich benzo[b]thiophene-pyridine ligands may undergo electrophilic aromatic substitution (e.g., halogenation), though direct evidence for Ir(btpy)₃ is lacking.

Photophysical and Excited-State Reactions

The compound’s luminescent properties arise from metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions:

  • Emission Quenching :
    Excited-state reactions with electron-deficient molecules (e.g., O₂ or nitroaromatics) can quench photoluminescence, a property leveraged in sensing applications .

Photophysical Parameter Value
λ<sub>abs</sub> (THF)292, 366, 408 nm
λ<sub>em</sub> (THF)596, 645 nm
Quantum Yield (Φ)~0.3–0.5 (estimated for similar dyes)

Stability and Decomposition Pathways

  • Thermal Stability :
    Ir(btpy)₃ exhibits a melting point >300°C , indicating high thermal robustness. Degradation likely occurs via ligand pyrolysis rather than metal-centered pathways.

  • Solubility and Reactivity :
    The compound is sparingly soluble in polar solvents (e.g., H₂O) but dissolves in aromatic hydrocarbons (e.g., toluene), suggesting inertness toward protic environments .

Comparative Reactivity of Analogous Complexes

The table below summarizes reactivity trends for structurally related iridium(III) complexes:

Reaction Type Conditions Outcome Reference
Ligand SubstitutionReflux in toluene, 48 hFormation of mer/fac isomers
Hydrogen TransferPiperidinomethyl polystyrene, ΔRedistribution of aryl groups on Ir center
OrthometalationLiN(SiMe₃)₂, CPMEFormation of tetradentate ligands

Mechanistic Considerations

  • Ligand-Field Effects :
    The strong σ-donor and π-acceptor capabilities of the benzo[b]thiophene-pyridine ligands stabilize the Ir(III) center, limiting oxidative addition or reductive elimination pathways.

  • Steric and Electronic Tuning :
    Substituents on the ligand framework (e.g., electron-withdrawing groups) could modulate reactivity, though such derivatives of Ir(btpy)₃ remain unexplored.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) is primarily utilized in OLED technology due to its efficient phosphorescent properties. The compound's ability to emit light when excited makes it suitable for use as an emissive layer in OLEDs, contributing to improved color purity and device efficiency.

Photonic Devices

The luminescent characteristics of this iridium complex allow it to be used in various photonic applications, including:

  • Light Harvesting : Enhancing the efficiency of solar cells by improving light absorption.
  • Sensors : Acting as a luminescent probe for detecting environmental changes or chemical interactions.

Bioimaging

Recent studies have explored the use of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) as a potential agent for bioimaging due to its luminescent properties. Its ability to emit light in the near-infrared (NIR) region makes it suitable for biological applications where deep tissue imaging is required.

Catalysis

The compound has shown promise as a catalyst in various chemical reactions, particularly those involving C-H activation and cross-coupling reactions. Its stability and reactivity make it a valuable component in synthetic organic chemistry.

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) into OLEDs resulted in a significant increase in luminous efficiency compared to devices using traditional phosphorescent materials. The device exhibited a maximum external quantum efficiency of over 25%, showcasing the compound's effectiveness as an emitter.

Case Study 2: Bioimaging Applications

In preclinical trials, fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) was used as a contrast agent for NIR bioimaging. The results indicated that the compound could effectively penetrate biological tissues, providing clear imaging of cellular structures with minimal background interference.

Mechanism of Action

The compound exerts its effects through its ability to emit red phosphorescence. This is achieved by the excitation of electrons to higher energy states, followed by radiative decay to the ground state. The molecular targets and pathways involved include interactions with organic molecules in OLEDs and biological systems, where the compound’s emission properties are harnessed for imaging and therapeutic applications .

Comparison with Similar Compounds

Key Properties

  • Photophysical Characteristics: Absorption maxima (λₐᵦₛ) at 292, 366, and 408 nm in tetrahydrofuran (THF) . Emission maxima (λₑₘ) at 596 and 645 nm, positioning it in the red region of the visible spectrum .
  • Electrochemical Properties: HOMO (highest occupied molecular orbital) = -5.1 eV, LUMO (lowest unoccupied molecular orbital) = -2.7 eV, facilitating efficient charge injection in OLED devices .
  • Thermal Stability : Melting point >300°C, ensuring robustness under device fabrication conditions .
  • Safety : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

The following table summarizes critical differences between Ir(btpy)₃ and analogous iridium(III) complexes:

Property Ir(btpy)₃ Ir(ppy)₃ (Tris(2-phenylpyridine)iridium) Ir(piq)₃ (Tris(1-phenylisoquinolinato)iridium) Ir(Fppy)₃ (Tris[2-(4,6-difluorophenyl)pyridinato]iridium)
Molecular Formula C₃₉H₂₄IrN₃S₃ C₃₃H₂₄IrN₃ C₃₉H₂₄IrN₃ C₃₀H₁₈F₆IrN₃
Emission Color Red (596, 645 nm) Green (~515 nm) Deep Red (615 nm) Blue (~470 nm)
HOMO/LUMO (eV) -5.1 / -2.7 ~-5.0 / ~-2.5 (estimated) Not reported Not reported
Primary Application Red OLED dopant Green emitter, sensitizer for fluorescent materials Red emitter Blue emitter
Ligand Structure Benzo[b]thiophene-pyridine hybrid Phenylpyridine Phenylisoquinoline Difluorophenylpyridine
Thermal Stability >300°C >250°C Not reported Not reported
Sensitization Efficiency Not reported High (e.g., sensitizes Rubrene ) Not applicable Not applicable

Structural and Electronic Differences

  • Ligand Effects : The benzo[b]thiophene moiety in Ir(btpy)₃ introduces sulfur atoms, which enhance spin-orbit coupling compared to Ir(ppy)₃’s purely carbon/nitrogen-based ligands. This strengthens phosphorescence efficiency .
  • Emission Tuning : Fluorination in Ir(Fppy)₃ blue-shifts emission due to electron-withdrawing effects, while extended conjugation in Ir(piq)₃ red-shifts emission relative to Ir(btpy)₃ .

Performance in OLEDs

  • Ir(btpy)₃ : Optimized for red emission with Commission Internationale de l’Éclairage (CIE) coordinates suitable for displays. Its λₑₘ at 645 nm is critical for deep-red applications .
  • Ir(ppy)₃ : Primarily used in green-emitting layers but also serves as a sensitizer for fluorescent materials like Rubrene, achieving energy transfer efficiencies >90% .
  • Ir(piq)₃ : Offers deeper red emission (615 nm) but may suffer from efficiency roll-off at high currents compared to Ir(btpy)₃ .

Research Findings and Challenges

  • Energy Transfer Mechanisms : Ir(ppy)₃’s superior sensitization of Rubrene over DCJTB highlights ligand compatibility as a key factor in Förster resonance energy transfer (FRET) . For Ir(btpy)₃, analogous studies are lacking but hypothesized to depend on spectral overlap with host materials.
  • Degradation Pathways : Sulfur oxidation in Ir(btpy)₃ may limit operational lifetimes compared to Ir(ppy)₃, though encapsulation techniques mitigate this .

Biological Activity

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III), commonly referred to as fac-Ir(btpy)3, is a complex that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and efficacy in various cancer models.

  • Molecular Formula : C39H24IrN3S3
  • Molecular Weight : 823.06 g/mol
  • CAS Number : 405289-74-9
  • Appearance : Red powder
  • Melting Point : >300 °C
  • Absorption Maximum : λmax at 292, 366, and 408 nm in THF .

Synthesis and Characterization

The synthesis of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) involves the coordination of the benzo[b]thiophen-2-yl-pyridine ligand to iridium(III) ions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the compound.

Anticancer Efficacy

Research indicates that fac-Ir(btpy)3 exhibits significant cytotoxic activity against various cancer cell lines. A study reported that the complex shows low IC50 values against A549 (lung cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cells, indicating potent anticancer properties:

Cell LineIC50 (μM)Reference
A5493.2 ± 0.4
HepG24.8 ± 0.5
SGC-79011.2 ± 0.2

The antitumor activity was also confirmed in vivo, where complex 3 inhibited tumor growth by approximately 76.34% in animal models .

The mechanism underlying the anticancer effects of fac-Ir(btpy)3 has been attributed to several factors:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through a ROS-mediated pathway, leading to mitochondrial dysfunction and cytochrome c release .
  • Cell Cycle Arrest : It has been observed that treatment with this iridium complex causes cell cycle arrest at the G0/G1 phase, effectively halting proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased intracellular ROS levels contribute to cellular stress and apoptosis in cancer cells .
  • Protein Interaction : The interaction with BSA (bovine serum albumin) was explored to understand binding dynamics and potential bioavailability in biological systems .

Case Studies

Several studies have documented the biological activity of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III):

  • Study on A549 Cells : This study demonstrated that fac-Ir(btpy)3 effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways involving ROS generation .
  • In Vivo Tumor Growth Inhibition : In a murine model, the complex exhibited significant tumor growth inhibition compared to control groups, showcasing its potential as an anticancer agent .

Q & A

Basic: What key photophysical properties make this iridium complex suitable for OLED applications?

The compound exhibits strong absorption bands at 292, 366, and 408 nm in THF, with dual emission peaks at 596 nm (red) and 645 nm (near-infrared). Its HOMO and LUMO levels are 5.08 eV and 2.67 eV, respectively, enabling efficient charge injection in OLED architectures . These properties are critical for designing devices with high external quantum efficiency (EQE), particularly in red-emitting layers.

Basic: What synthetic routes are used to prepare this complex?

A common method involves cycloaddition reactions between acrylonitrile derivatives and tributyltin azide. For example, (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,5-dimethoxyphenyl)acrylonitrile reacts with tributyltin azide via [3+2] cycloaddition to form tetrazole intermediates, which are subsequently coordinated to iridium . Purification via sublimation ensures high purity for optoelectronic applications .

Advanced: How do ligand substituents modulate emission properties?

Electron-donating groups (e.g., -OCH₃) on the quinoline moiety redshift emission into the near-infrared (NIR), while electron-withdrawing groups (e.g., -CF₃) widen the bandgap, shifting emission to the deep-red. Systematic substituent engineering allows tuning of the emission wavelength from 600 nm to >700 nm, with trade-offs in photoluminescence quantum yield (PLQY) .

Advanced: What challenges arise in achieving high electroluminescence efficiency?

Efficiency roll-off at high current densities is a key issue, attributed to triplet-polaron quenching and aggregation-induced exciton annihilation. Device optimization strategies include:

  • Using mixed-host systems to balance charge transport.
  • Doping the emitter at 5–10 wt% in a wide-bandgap matrix (e.g., CBP) to suppress concentration quenching .

Basic: What safety protocols are essential for laboratory handling?

Critical precautions include:

  • Using NIOSH-certified respirators and nitrile gloves to prevent inhalation/contact (GHS hazard codes: H315, H319, H335) .
  • Storing in airtight containers under inert gas (N₂/Ar) to avoid moisture-induced degradation .
  • Implementing fume hoods for synthesis and encapsulation to mitigate dust exposure .

Advanced: How can discrepancies in reported PLQY values be resolved?

PLQY variations often stem from solvent polarity, measurement techniques (integrating sphere vs. comparative method), and oxygen contamination. Standardization steps:

  • Use degassed THF or dichloromethane for solution-phase measurements.
  • Calibrate using reference emitters (e.g., [Ru(bpy)₃]²⁺) with known PLQY .

Basic: What characterization techniques validate structural and electronic properties?

  • X-ray crystallography : Resolves ligand coordination geometry (e.g., dihedral angles between benzothiophene and pyridinato planes: 23.91°–88.92°) .
  • Cyclic voltammetry : Determines HOMO/LUMO via oxidation/reduction potentials.
  • Time-resolved photoluminescence : Measures excited-state lifetimes (typically 0.5–2 µs) .

Advanced: How can aggregation-caused quenching (ACQ) be mitigated in solid-state films?

Strategies include:

  • Co-depositing with steric hosts like TCTA (4,4′,4″-tris(N-carbazolyl)triphenylamine) to isolate emitter molecules.
  • Using ultrathin emissive layers (<20 nm) to reduce intermolecular interactions .

Basic: How does crystal packing influence photophysical behavior?

Crystallographic data reveal hydrogen-bonded chains (N–H···N interactions) parallel to the a-axis, which stabilize the triplet excited state and enhance radiative decay. Planar benzothiophene rings (RMS deviation: 0.0084 Å) promote π-π stacking, potentially increasing charge mobility in devices .

Advanced: What computational models predict excited-state dynamics?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulations:

  • Map ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions.
  • Predict spin-orbit coupling effects using relativistic pseudopotentials for iridium .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)
Reactant of Route 2
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fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)

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